

Application Note and Protocol: Quantification of Surufatinib in Plasma by LC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib (also known as Sulfatinib) is an oral tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][2] This dual mechanism of inhibiting tumor angiogenesis and regulating the tumor-immune microenvironment makes it a promising therapeutic agent for various solid tumors, particularly neuroendocrine tumors.[3][4] [5] To support preclinical and clinical development, a robust and sensitive bioanalytical method for the accurate quantification of **Surufatinib** in plasma is essential for pharmacokinetic and toxicokinetic studies.

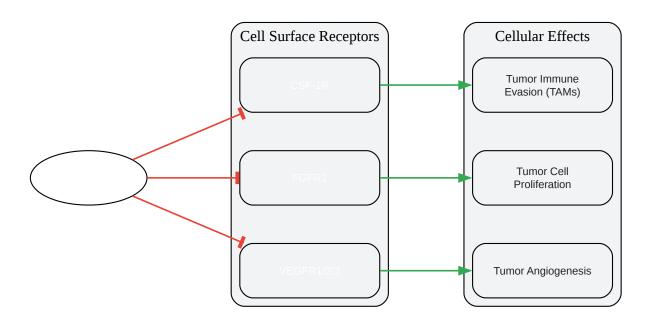
This document provides a detailed protocol for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of **Surufatinib** in plasma.

Mechanism of Action of Surufatinib

Surufatinib exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways involved in tumor growth, angiogenesis, and immune evasion. It potently inhibits VEGFR1, VEGFR2, and VEGFR3, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][3] Additionally, it targets FGFR1, a key player in cell proliferation and survival.[2][3] By also inhibiting CSF-1R, **Surufatinib** can modulate the tumor



microenvironment by targeting tumor-associated macrophages (TAMs), which are known to promote tumor progression.[2][3]



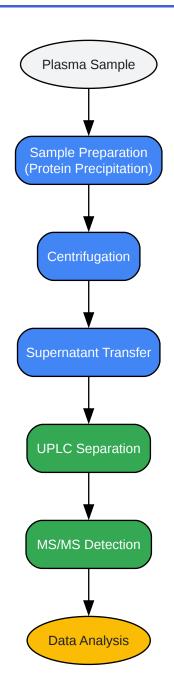
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Figure 1. Surufatinib's inhibitory action on key signaling pathways.

Experimental Workflow

The bioanalytical method involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and sensitive detection by tandem mass spectrometry.





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Figure 2. Experimental workflow for **Surufatinib** quantification.

Detailed Protocols Materials and Reagents

- Surufatinib reference standard
- Lenvatinib (Internal Standard, IS)



- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Blank plasma (with the same anticoagulant as study samples)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples.[6]

- Stock Solutions: Prepare primary stock solutions of Surufatinib and Lenvatinib (IS) in methanol at a concentration of 1.00 mg/mL.[6]
- Working Solutions: Prepare a series of working standard solutions of Surufatinib by serially
 diluting the stock solution with methanol to achieve the desired concentrations for calibration
 standards and quality control (QC) samples.[6] Prepare a working solution of the IS in
 methanol at a concentration of 200 ng/mL.[6]
- Calibration Standards: Prepare calibration standards by spiking 10 μL of the appropriate
 Surufatinib working solution into 90 μL of blank plasma.[6] A typical calibration curve ranges from 1 to 2,000 ng/mL (e.g., 1, 5, 10, 50, 100, 500, 1,000, and 2,000 ng/mL).[6]
- Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[6] For example, 1 ng/mL (LLOQ), 2 ng/mL (Low QC), 800 ng/mL (Medium QC), and 1,600 ng/mL (High QC).[6]

Sample Preparation (Protein Precipitation).[6]

- Aliquot 100 μL of plasma sample (calibration standard, QC, or unknown study sample) into a microcentrifuge tube.[6]
- Add 10 μL of the IS working solution (200 ng/mL Lenvatinib) to each tube.[6]
- Add 300 μL of acetonitrile to each tube to precipitate the plasma proteins.[6]



- Vortex the mixture for 2.0 minutes.[6]
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[6]
- Transfer 100 μ L of the supernatant to a new vial for analysis.[6]
- Inject 2 μL of the supernatant into the UPLC-MS/MS system.[6]

UPLC-MS/MS Conditions.[6]



Parameter	Condition
UPLC System	Waters Acquity UPLC I class system or equivalent
Column	Acquity UPLC BEH C18 (2.1 mm \times 50 mm, 1.7 μ m)
Column Temperature	40°C
Autosampler Temperature	10°C
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Flow Rate	0.40 mL/min
Gradient Elution	0–0.5 min, 10% B; 0.5–1.0 min, 90% B; 1.0–1.4 min, 90% B; 1.4–1.5 min, 10% B; 1.5–2.0 min, 10% B
Injection Volume	2 μL
Mass Spectrometer	Waters Xevo TQS triple quadrupole tandem mass spectrometer or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	2.0 kV
Desolvation Temperature	600°C
Desolvation Gas Flow	1000 L/h
Cone Gas Flow	150 L/h
Collision Gas Flow	0.15 mL/min

Mass Spectrometric Parameters.[6]



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Surufatinib	480.98	329.02	20	25
Lenvatinib (IS)	426.87	369.84	30	28

Method Validation Summary

The described UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized below.[6]

Parameter	Result
Linearity Range	1-2,000 ng/mL
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	1 ng/mL

QC Level	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Low QC	≤ 15%	≤ 15%	85-115%
Medium QC	≤ 15%	≤ 15%	85-115%
High QC	≤ 15%	≤ 15%	85-115%

QC Level	Extraction Recovery (%)	Matrix Effect (%)
Low QC	97.1 - 114.1	108.7 - 113.3
Medium QC	97.1 - 114.1	108.7 - 113.3
High QC	97.1 - 114.1	108.7 - 113.3

Conclusion



This application note provides a detailed and validated UPLC-MS/MS method for the quantitative determination of **Surufatinib** in plasma. The method is sensitive, specific, and rapid, with a simple sample preparation procedure. It is suitable for supporting pharmacokinetic and other studies in the development of **Surufatinib**.

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